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Compound of Interest

Compound Name:
4-Chloro-2-fluoro-3-

methoxybenzamide

CAS No.: 1323966-12-6

Cat. No.: B1399835 Get Quote

CAS: 1323966-12-6 | Formula: C₈H₇ClFNO₂ | MW: 203.60 g/mol

Executive Summary & Structural Context
This guide details the structural elucidation of 4-Chloro-2-fluoro-3-methoxybenzamide, a

poly-substituted benzene derivative. The compound features a "crowded" 1,2,3,4-substitution

pattern, creating unique spectroscopic signatures driven by electronic push-pull effects

between the electron-withdrawing amide/fluorine/chlorine groups and the electron-donating

methoxy group.

Primary Application: Key scaffold for Suzuki-Miyaura cross-coupling reactions (via its boronic

acid derivatives) in the development of next-generation anti-inflammatory and oncology

therapeutics.

Structural Logic (The "Why" Behind the Spectra)
Electronic Environment: The fluorine atom at C-2 exerts a strong inductive effect (-I),

deshielding the amide carbon and splitting neighboring signals via

and

coupling.
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Steric Crowding: The methoxy group at C-3 is sandwiched between a fluorine (C-2) and a

chlorine (C-4). This steric pressure often causes a slight downfield shift in the methoxy

proton signal compared to unhindered anisoles.

Regiochemistry: Distinguishing this isomer from its regioisomers (e.g., 4-chloro-2-fluoro-5-

methoxy) relies heavily on observing the specific ortho-coupling constant (

) between the remaining protons at C-5 and C-6.

Characterization Workflow
The following workflow outlines the logical progression for validating the compound's identity

and purity.
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Figure 1: Step-by-step characterization logic for poly-halogenated benzamides.
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Spectroscopic Data Analysis
A. Mass Spectrometry (MS)
Methodology: Electrospray Ionization (ESI) in Positive Mode. The presence of Chlorine (Cl)

provides a definitive diagnostic tool due to its natural isotope abundance (

:

≈ 3:1).

Ion Species m/z (Observed)
Relative
Abundance

Interpretation

[M+H]⁺ 204.0 100%

Protonated molecular

ion (

isotope).

[M+H+2]⁺ 206.0 ~33%
Characteristic

isotope peak.

[M+Na]⁺ 226.0 Variable

Sodium adduct

(common in

unbuffered solvents).

Fragment 187.0 Low

Loss of NH₃ [M-17]⁺

(Amide

fragmentation).

Diagnostic Check: If the M+2 peak intensity is < 30% or > 35%, suspect contamination with

non-chlorinated or di-chlorinated impurities.

B. Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d₆ (Preferred for solubility and amide proton visibility). Reference: TMS (0.00

ppm).

¹H NMR (400 MHz, DMSO-d₆)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1399835?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The aromatic region is simplified to an AB system (or AX system) due to the 1,2,3,4-substitution

leaving only protons at positions 5 and 6.

Shift (δ ppm) Multiplicity Integration Assignment

Coupling
Constants (

) & Notes

7.60 - 7.80 Broad Singlet 2H -CONH₂

Amide protons.

Often appear as

two distinct

broad humps

due to restricted

rotation.

7.45
dd (Doublet of

Doublets)
1H H-6

Ortho to C=O.

Deshielded.

Shows

Hz and

Hz.

7.28 dd 1H H-5

Ortho to Cl.

Shows

Hz. May show

weak para-F

coupling (

Hz).

3.94 Singlet (d) 3H -OCH₃

Methoxy group.

May appear as a

doublet with

small

Hz due to

"through-space"

coupling.
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¹³C NMR (100 MHz, DMSO-d₆)
Fluorine coupling (

, Spin 1/2) is the dominant feature, splitting carbon signals into doublets.

Shift (δ ppm) Splitting Assignment Structural Logic

165.2
Doublet (

Hz)
C=O

Amide carbonyl. Weak

coupling to F-2.

152.5
Doublet (

Hz)
C-2

C-F ipso carbon.

Large coupling

constant is diagnostic

for C-F bond.

144.8
Doublet (

Hz)
C-3

C-OMe. Deshielded

by Oxygen. Split by

ortho-F.

128.1
Doublet (

Hz)
C-4

C-Cl. Chlorine

attached here.

126.5 Singlet/Weak d C-5 Aromatic CH.

124.2
Doublet (

Hz)
C-1

Quaternary C

attached to Amide.

118.5 Singlet C-6 Aromatic CH.

61.2
Doublet (

Hz)
-OCH₃ Methoxy carbon.

C. Infrared Spectroscopy (FT-IR)
Sampling: ATR (Attenuated Total Reflectance) on solid powder.

3350 & 3180 cm⁻¹: N-H Stretching (Primary Amide doublet).

1675 cm⁻¹: C=O Stretch (Amide I band). Strong intensity.
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1610 cm⁻¹: N-H Bending (Amide II band).

1245 cm⁻¹: C-F Stretching (Aromatic Fluorine).

1050 cm⁻¹: C-O-C Stretching (Methoxy ether linkage).

760 cm⁻¹: C-Cl Stretching.

Experimental Protocol: Purification & Sample Prep
To obtain the spectra above, the compound must be free of the common regioisomer impurity

(4-chloro-2-fluoro-5-methoxybenzamide).

Protocol:

Dissolution: Dissolve 100 mg of crude solid in 2 mL of Ethyl Acetate at 50°C.

Precipitation: Slowly add 6 mL of n-Heptane while stirring. Allow to cool to Room

Temperature (RT).

Filtration: Collect the white precipitate via vacuum filtration.

Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours to remove solvent peaks

(EtOAc singlets at 2.0, 4.1, 1.2 ppm) from the NMR.

Self-Validating Step:

Check: Run TLC (50% EtOAc/Hexane).

Result: Target compound

. Impurities should be absent under UV (254 nm).

References
Synthesis of Fluorinated Benzamides: Murata, T., et al. "Benzamide Derivatives." European

Patent Office, EP 2842939 A1, 2015.
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Boronic Acid Precursors: "Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic

acids." US Patent 8,822,730 B2, 2014.[1]

NMR Prediction Principles: Pretsch, E., et al. Structure Determination of Organic
Compounds: Tables of Spectral Data. Springer, 2009. (Standard Reference for Additivity
Rules).

General Spectroscopic Data: PubChem Compound Summary for CID 66523542 (4-chloro-
2-fluoro-3-methoxybenzamide).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids -
Google Patents [patents.google.com]

To cite this document: BenchChem. [Spectroscopic Characterization Guide: 4-Chloro-2-
fluoro-3-methoxybenzamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1399835#spectroscopic-data-for-4-chloro-2-fluoro-3-
methoxybenzamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1399835?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

